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F-Amidine trifluoroacetate -

F-Amidine trifluoroacetate

Catalog Number: EVT-13525294
CAS Number:
Molecular Formula: C16H20F4N4O4
Molecular Weight: 408.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

F-Amidine trifluoroacetate is a chemical compound recognized for its role as an inhibitor of protein arginine deiminases, specifically PAD1 and PAD4. This compound is particularly valuable in biochemical research due to its selective inhibition properties, which have implications in various biological processes, including post-translational modifications of proteins. The molecular formula for F-Amidine trifluoroacetate is C14H19FN4O2 • CF3COOH, with a molecular weight of approximately 408.4 g/mol. It is classified under amidines, a group of compounds characterized by the presence of an amidine functional group.

Synthesis Analysis

Methods

The synthesis of F-Amidine trifluoroacetate involves several key steps:

  1. Formation of the Amidine Core: An appropriate amine reacts with a nitrile compound under acidic conditions to form the amidine structure.
  2. Trifluoroacetate Salt Formation: The amidine compound is then reacted with trifluoroacetic acid to yield the trifluoroacetate salt.

Technical Details

The synthetic route typically requires careful control of reaction conditions, including temperature and reaction time, to ensure high yield and purity. The use of high-purity reagents is essential for successful synthesis. Industrial production methods may involve scaling up these reactions while optimizing parameters for efficiency.

Molecular Structure Analysis

Data

  • Molecular Formula: C14H19FN4O2 • CF3COOH
  • Molecular Weight: 408.4 g/mol
  • CAS Number: 877617-46-4
Chemical Reactions Analysis

Types of Reactions

F-Amidine trifluoroacetate can participate in various chemical reactions, such as:

  • Oxidation: Under specific conditions, F-Amidine can be oxidized to form various derivatives.
  • Reduction: It can be reduced using agents like sodium borohydride.
  • Substitution: The fluorine atom can be substituted with other functional groups.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.
  • Substitution Reagents: Alkyl halides and nucleophiles.
Mechanism of Action

Process

F-Amidine trifluoroacetate acts primarily by irreversibly inhibiting protein arginine deiminases through covalent modification of an active site cysteine residue crucial for their catalytic activity. This inhibition affects the citrullination process catalyzed by these enzymes.

Data

  • IC50 Values:
    • PAD1: 29.5 µM
    • PAD4: 21.6 µM
    • Cytotoxicity against cancer cell lines (HL-60, MCF-7, HT-29): IC50 values range from 0.5 to 1 µM.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility:
    • Dimethylformamide (DMF): 20 mg/ml
    • Dimethyl sulfoxide (DMSO): 20 mg/ml
    • Ethanol: 30 mg/ml
    • Phosphate-buffered saline (PBS) at pH 7.2: 10 mg/ml
  • Storage Conditions: Recommended storage at -20°C.

Chemical Properties

F-Amidine trifluoroacetate exhibits significant stability under recommended storage conditions but may degrade if exposed to inappropriate temperatures or solvents.

Applications

F-Amidine trifluoroacetate is primarily used in scientific research, particularly in studies related to:

  • Inhibition of protein arginine deiminases and their role in various diseases.
  • Investigating the biochemical pathways involved in citrullination and its implications in autoimmune diseases.
  • Exploring potential therapeutic applications in cancer treatment due to its cytotoxic effects on specific cancer cell lines.

This compound serves as a crucial tool for researchers studying post-translational modifications and the enzymatic mechanisms underlying various biological processes.

Enzymatic Inhibition Mechanisms of F-Amidine Trifluoroacetate

Irreversible Inhibition of Protein Arginine Deiminases (PADs)

Covalent Modification of Catalytic Cysteine Residues in PAD Isoforms

F-Amidine trifluoroacetate acts as a mechanism-based inactivator of PAD enzymes by selectively targeting a conserved catalytic cysteine residue (Cys645 in PAD4; analogous cysteines in other isoforms). This irreversible inhibition occurs through a multi-step chemical mechanism:

  • Nucleophilic Attack: The thiolate group of the catalytic cysteine attacks the electrophilic carbon of F-Amidine’s fluoroacetamidine warhead, forming a tetrahedral intermediate [7].
  • Halide Displacement & Ring Formation: Fluoride departure facilitates formation of a strained three-membered sulfonium ring intermediate.
  • Adduct Formation: Ring collapse yields a stable thioether adduct, permanently inactivating the enzyme [9].

Mass spectrometry and crystallographic studies confirm covalent adduct formation at the active site, preventing substrate arginine binding and catalysis [6]. This mechanism is shared across PAD isoforms but exhibits differential kinetics due to structural variations.

Calcium-Dependent Activation Dynamics and Inhibitor Binding Kinetics

PAD enzyme activation is strictly calcium-dependent, profoundly influencing F-Amidine binding kinetics:

  • Calcium-Induced Conformational Change: Calcium binding (4-6 ions depending on isoform) triggers large structural rearrangements. Key changes include:
  • Repositioning of the "gatekeeper" residue (e.g., R347 in PAD2) away from the active site [4] [6].
  • Movement of the nucleophilic cysteine (e.g., Cys645 in PAD4) into a catalytically competent position [4] [9].
  • Impact on Inhibition: The active site is only fully formed and accessible to F-Amidine in the calcium-bound (holo) state. Consequently, inhibitor binding kinetics (k_inact, K_I) are intrinsically linked to calcium concentration [4] [6].
  • pH Dependence: Optimal inhibition occurs near physiological pH (pH ~7-7.5), decreasing significantly above pH 8.0. This profile mirrors PAD catalysis, implicating protonation of active site residues (likely His471 acting as a general acid stabilizing the tetrahedral intermediate) as crucial for efficient inactivation .

Table 1: Kinetic Parameters for F-Amidine Inactivation of PAD Isoforms

PAD Isoformk_inact (min⁻¹)K_I (μM)k_inact/K_I (M⁻¹min⁻¹)Primary Catalytic Cysteine
PAD1--2,800Cys (homologous)
PAD2--380Cys647 (PAD2)
PAD3--170Cys (homologous)
PAD4--3,000Cys645

Source: Derived from [7] [8]. Note: Full k_inact and K_I values for all isoforms were not always explicitly reported across sources, but second-order rate constants (k_inact/K_I) provide comparative inactivation efficiency.

Differential Selectivity for PAD1 vs. PAD4: Structural Determinants

Although F-Amidine inhibits multiple PAD isoforms (pan-PAD inhibition), it exhibits measurable selectivity favoring PAD1 and PAD4 over PAD2 and PAD3:

  • IC₅₀ Values: F-Amidine shows lower IC₅₀ values (indicating higher potency) against PAD1 (29.5 µM) and PAD4 (21.6 µM) compared to PAD3 (350 µM) under standardized in vitro conditions [8].
  • Structural Basis for Selectivity: Key differences in the substrate-binding pockets dictate relative affinity:
  • Residue Variations: Non-conserved residues lining the substrate-binding cleft (e.g., near the substrate arginine binding site) influence how the benzoyl and alkyl linker regions of F-Amidine interact with different PAD isoforms. Subtle differences in pocket size, charge distribution, and surface topology alter binding complementarity [3] [7].
  • Access Channel Dynamics: Variations in the flexibility and accessibility of the channel leading to the active site cysteine may affect the efficiency of covalent modification by the fluoroacetamidine warhead [3] [6].
  • Calcium Binding Site Influence: Differences in the number and affinity of calcium binding sites (e.g., PAD2 has 6 sites, PAD4 has 5) may subtly alter the conformation or stability of the calcium-bound active form, indirectly impacting inhibitor binding kinetics [4] [6].

Table 2: Key Structural Features Influencing F-Amidine Selectivity in PAD1 vs. PAD4

FeaturePAD1PAD4Impact on F-Amidine Binding
Catalytic CysteineConserved Cys (homologous to PAD4 C645)Cys645Direct target identical mechanism
Key Binding Pocket ResiduesNon-conserved residues vs. PAD4Non-conserved residues vs. PAD1Differential interactions with inhibitor backbone/core
Calcium Binding Sites4 sites5 sitesPotential differences in holo-enzyme stability/conformation
Active Site AccessSubtle differences in channel architectureSubtle differences in channel architectureMay influence warhead approach/covalent modification efficiency

Source: Compiled from structural and kinetic analyses in [3] [4] [6].

While F-Amidine is not absolutely isoform-specific, its preferential inhibition of PAD1 and PAD4 highlights the potential for exploiting structural nuances to design more selective next-generation inhibitors targeting individual PADs implicated in specific diseases [3] [7].

Compound Names Mentioned in Article:

  • F-Amidine trifluoroacetate
  • Cl-Amidine
  • BB-Cl-Amidine
  • TDFA (Thr-Asp-F-Amidine trifluoroacetate salt)
  • F4-Amidine
  • Cl4-Amidine
  • BB-F-Amidine
  • o-F-Amidine

Properties

Product Name

F-Amidine trifluoroacetate

IUPAC Name

N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid

Molecular Formula

C16H20F4N4O4

Molecular Weight

408.35 g/mol

InChI

InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)

InChI Key

RJYLIKJNBRPBOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O

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